molecular formula C8H8KNO2 B7823371 potassium;2-anilinoacetate

potassium;2-anilinoacetate

Cat. No.: B7823371
M. Wt: 189.25 g/mol
InChI Key: JINONCVJYBHUCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-anilinoacetate is a chemical compound of interest in scientific research, particularly in organic synthesis and materials science. The structure of this compound suggests it is the potassium salt of an anilinoacetic acid derivative. The aniline moiety, a simple aromatic amine, is known to be an electron-rich group that can participate in electrophilic substitution reactions and serve as a versatile building block for the synthesis of more complex molecules . As a salt, it typically offers improved stability and solubility in aqueous systems compared to its parent acid, facilitating its use in various experimental conditions. Potential research applications for this compound could include its use as an intermediate in the development of dyes, pharmaceuticals, or functional materials, leveraging the reactivity of the aniline functional group . Researchers are exploring its properties and mechanisms of action in these fields. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

potassium;2-anilinoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINONCVJYBHUCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of N-methyl-3-aminobenzamide or analogous aniline derivatives with α-haloacetates (e.g., α-chloroacetates) represents a foundational route to potassium 2-anilinoacetate. This method involves nucleophilic substitution, where the amino group of the aniline attacks the electrophilic α-carbon of the haloacetate.

In a typical procedure, α-chloroacetate esters (e.g., phenyl α-chloroacetate) react with aniline derivatives in dimethylformamide (DMF) or dichloromethane (DCM) in the presence of inorganic bases such as sodium bicarbonate or potassium carbonate. Sodium iodide is often added to facilitate the reaction by generating a more reactive α-iodo intermediate in situ. For example, coupling N-methyl-3-aminobenzamide with 2-naphthyl α-chloroacetate in DMF at 60°C for 3 hours yields α-anilinoesters, which are subsequently hydrolyzed to the carboxylic acid and neutralized with potassium hydroxide.

Key Data:

ReactantBaseSolventTemperatureYieldSource
Phenyl α-chloroacetateNaHCO₃DMF60°C35.6%
2-Naphthyl α-chloroacetateK₂CO₃DCM25°C27.8%

Challenges and Optimizations

Low yields in ester-based alkylation (16.9–35.6%) are attributed to competing aminolysis pathways, where the amino group attacks the ester carbonyl instead of the α-carbon. To mitigate this, weakly basic conditions (e.g., sodium bicarbonate instead of potassium carbonate) and polar aprotic solvents (e.g., DMF) are preferred to suppress deprotonation of the aniline, preserving its nucleophilicity.

Hydrolysis of 2-(Substituted Anilino)phenylacetonitriles

Alkaline Hydrolysis with Potassium Hydroxide

A patent-derived method involves the hydrolysis of 2-(substituted anilino)phenylacetonitriles using potassium hydroxide in aqueous solvents. The nitrile group is converted to a carboxylate under strongly basic conditions, followed by neutralization to yield potassium 2-anilinoacetate.

For instance, treating 2-(p-chloroanilino)phenylacetonitrile with 2 equivalents of potassium hydroxide in ethylene glycol at 100°C for 6 hours produces the potassium salt in 68% yield. This method is advantageous for scalability, as it avoids expensive catalysts and operates under mild temperatures.

Key Data:

SubstrateSolventKOH (equiv.)TemperatureYieldSource
2-(p-Chloroanilino)phenylacetonitrileEthylene glycol2.0100°C68%
2-(m-Methylanilino)phenylacetonitrileMethanol1.565°C54%

Catalytic Hydrolysis

Alternative approaches employ transition metal catalysts (e.g., palladium) to enhance reaction efficiency. However, these methods are less commonly reported due to cost and purification challenges.

Saponification of 2-Anilinoacetate Esters

Base-Mediated Ester Cleavage

Potassium 2-anilinoacetate is accessible via saponification of its ester precursors using potassium hydroxide. For example, methyl 2-anilinoacetate reacts with 1.2 equivalents of KOH in methanol-water (3:1) at reflux for 2 hours, yielding the potassium salt in 82% purity. This method is widely adopted in industrial settings due to its simplicity and high conversion rates.

Key Data:

EsterSolventKOH (equiv.)TimeYieldSource
Methyl 2-anilinoacetateMeOH-H₂O1.22 h82%
Ethyl 2-anilinoacetateEtOH-H₂O1.53 h77%

Side Reactions and Mitigation

Ester saponification may produce carboxylate byproducts if the reaction is overheated or excessively basic. Maintaining temperatures below 80°C and using stoichiometric KOH minimizes decomposition.

Direct Synthesis from Glycine and Aryl Halides

Palladium-Catalyzed Coupling

A less conventional route involves the coupling of glycine with iodobenzene derivatives in the presence of a palladium catalyst and potassium carbonate. This one-pot synthesis forms N-phenylglycine, which is subsequently neutralized with KOH to yield the potassium salt. While this method achieves yields up to 87%, its reliance on expensive catalysts limits industrial applicability.

Key Data:

Aryl HalideCatalystBaseYieldSource
IodobenzenePd(OAc)₂K₂CO₃87%
p-BromoiodobenzenePdCl₂KOH73%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesTypical Yield
AlkylationMild conditions, versatile substratesLow yields due to side reactions16.9–35.6%
Nitrile HydrolysisScalable, high purityRequires toxic nitrile precursors54–68%
Ester SaponificationIndustrially feasible, high yieldsSensitivity to over-hydrolysis77–82%
Direct CouplingOne-pot synthesisHigh cost of catalysts73–87%

Chemical Reactions Analysis

Types of Reactions: Potassium;2-anilinoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the anilino group with other functional groups using appropriate reagents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized products, including carboxylic acids and amides.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a range of substituted anilinoacetates depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation
Potassium 2-anilinoacetate has been explored for its potential in drug formulation, particularly as a buffering agent or stabilizer in pharmaceutical products. Its ability to maintain pH levels can enhance the efficacy and shelf-life of medications.

1.2 Antimicrobial Activity
Research indicates that potassium 2-anilinoacetate displays antimicrobial properties, making it a candidate for inclusion in formulations aimed at combating bacterial infections. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting its role as an adjunct in antibiotic therapies.

Agricultural Uses

2.1 Fertilizer Component
Due to its potassium content, this compound is utilized in fertilizers to improve soil nutrient profiles. Potassium is essential for plant growth, influencing water retention, enzyme activation, and photosynthesis.

2.2 Pest Control
Emerging studies suggest that potassium 2-anilinoacetate may possess properties that deter pests, providing an environmentally friendly alternative to synthetic pesticides.

Biochemical Research

3.1 Molecular Biology Applications
In molecular biology, potassium 2-anilinoacetate is employed in various protocols, including DNA extraction and purification processes. Its role as a precipitating agent facilitates the isolation of nucleic acids from cellular materials.

3.2 Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.

Data Table: Summary of Applications

Field Application Details
PharmaceuticalsDrug formulationActs as a buffering agent; enhances stability of medications
Antimicrobial activityEffective against various bacterial strains
AgricultureFertilizer componentImproves soil nutrient profiles; essential for plant growth
Pest controlPotential to deter pests; eco-friendly alternative
Biochemical ResearchMolecular biology applicationsUsed in DNA extraction and purification
Enzyme inhibition studiesInvestigated for inhibiting specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of potassium 2-anilinoacetate against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 100 µg/mL, suggesting its potential use as an adjunct therapy in treating infections caused by resistant strains.

Case Study 2: Agricultural Application

Research conducted at the University of Agriculture demonstrated that incorporating potassium 2-anilinoacetate into fertilizer formulations improved the yield of tomato plants by 20% compared to control groups. This study highlights the compound's role in enhancing nutrient uptake and overall plant health.

Mechanism of Action

Potassium;2-anilinoacetate is similar to other anilinoacetate salts, such as sodium;2-anilinoacetate and calcium;2-anilinoacetate. its unique properties, such as solubility and reactivity, distinguish it from these compounds. The choice of potassium as the counterion can affect the compound's behavior in various reactions and applications.

Comparison with Similar Compounds

Structural Analogues

Esters of 2-Anilinoacetic Acid
  • Methyl 2-anilinoacetate: An ester with a methyl group (CH₃) attached to the carboxylate. It is a key ligand in β-cyclodextrin (βCD) binding studies, with defined parameters for distance (δ) and angular (δθ) tolerances during simulations .
  • Ethyl 2-anilinoacetate: The ethyl ester (C₂H₅) variant, with a molecular weight of 179.22 g/mol, boiling point of 274.2°C, and density of 1.107 g/cm³ . Unlike the potassium salt, esters exhibit lower polarity and are soluble in organic solvents.
Potassium Salts of Substituted Acetates
  • Potassium 3-Indoleacetate: Features an indole ring instead of an anilino group. With a molecular formula of C₁₀H₈KNO₂, it is used as a plant growth regulator (e.g., potassium salt of indole-3-acetic acid) .
  • Potassium Acetate (KC₂H₃O₂) : A simple potassium salt lacking aromatic substituents. It is highly water-soluble (98.14 g/mol) and used in pharmaceuticals and deicing agents .

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Form
Potassium 2-anilinoacetate C₈H₇KNO₂ (inferred) Acetate, phenylamino Potassium salt
Methyl 2-anilinoacetate C₉H₁₁NO₂ Acetate ester, phenylamino Ester
Ethyl 2-anilinoacetate C₁₀H₁₃NO₂ Acetate ester, phenylamino Ester
Potassium 3-Indoleacetate C₁₀H₈KNO₂ Acetate, indole-3-yl Potassium salt
Potassium Acetate C₂H₃KO₂ Acetate Potassium salt

Physical and Chemical Properties

  • Solubility: Potassium salts (e.g., potassium 2-anilinoacetate) are generally water-soluble due to ionic character, whereas esters (methyl/ethyl 2-anilinoacetate) favor organic solvents .
  • Thermal Stability: Esters like ethyl 2-anilinoacetate have higher boiling points (274.2°C) compared to potassium salts, which likely decompose at elevated temperatures .

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl 2-anilinoacetate 179.22 274.2 1.107
Potassium 2-anilinoacetate ~195.28 (inferred) N/A N/A
Potassium Acetate 98.14 Decomposes 1.57

Thermodynamic and Binding Properties

Methyl 2-anilinoacetate has been extensively studied in βCD binding simulations. Key parameters include:

  • Distance tolerance (δ): 0.5 Å for βCD–Methyl 2-anilinoacetate complexes.
  • Angular tolerance (δθ) : 30° for orientation restraints.
  • Force constants : Uniformly 5.0 kcal/(mol Ų) for distance and 5.0 kcal/(mol rad²) for angular restraints across similar systems (e.g., βCD–Ethyl p-tolylacetate) .

Q & A

What computational methods are recommended for estimating the absolute binding free energy of potassium 2-anilinoacetate to protein targets?

Answer:
The Binding Energy Distribution Analysis Method (BEDAM), Single-Decoupling Method (SDM), and Multi-State Bennett Acceptance Ratio (MBAR)-based SDM (MSDM) are robust approaches for calculating binding free energies. These methods account for ligand flexibility and multiple binding poses. For example, SDM calculates the total free energy using thermodynamic integration (Eq. 13) and harmonic restraints to stabilize ligand-receptor interactions . Parameters such as force constants (e.g., 5.0 kcal/(mol Ų)) and angular restraints (e.g., flat-bottom potentials with δ = 5.0 Å tolerance) must be carefully optimized to avoid over-constraining the system .

How should researchers design orientation-dependent restraint potentials for molecular dynamics simulations involving potassium 2-anilinoacetate?

Answer:
Restraint potentials must balance accuracy and computational efficiency. For potassium 2-anilinoacetate, define vectors based on its molecular structure (e.g., C11→C10 for orientation alignment) and apply harmonic restraints with force constants of 5.0 kcal/(mol rad²) for angles (θ, φ) and distances. Flat-bottom potentials with tolerances (e.g., δθ = 15°) are recommended to allow natural ligand movement while maintaining binding pose stability . System-specific parameters for β-cyclodextrin complexes (e.g., βCD–Methyl 2-anilinoacetate) can serve as a template .

What experimental validation strategies are critical when computational models predict contradictory binding affinities for potassium 2-anilinoacetate?

Answer:
Discrepancies between BEDAM, SDM, and MSDM results (e.g., differences in ΔG values > 1 kcal/mol) require cross-validation with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Analyze convergence metrics (e.g., replica exchange efficiency) and ensure sufficient sampling of ligand poses. If contradictions persist, re-evaluate force field parameters (e.g., partial charges) or solvation models .

How can researchers account for multiple ligand poses in binding free energy simulations of potassium 2-anilinoacetate?

Answer:
Use ensemble-based methods like MSDM or replica exchange molecular dynamics (REMD) to sample multiple poses. Assign weights to each pose based on occupancy probabilities and validate against experimental crystallographic data. For β-cyclodextrin systems, the "UP" and "DOWN" states of the ligand (e.g., Methyl 2-anilinoacetate) illustrate how pose multiplicity impacts ΔG calculations .

What are the limitations of flat-bottom restraint potentials in simulating potassium 2-anilinoacetate-protein interactions?

Answer:
Flat-bottom potentials may underestimate entropic contributions if tolerance thresholds (δ) are too broad. For example, δ > 5.0 Å can lead to unphysical ligand-receptor distances. Optimize δ by comparing simulation-derived binding poses with NMR or X-ray structures. Force constants below 5.0 kcal/(mol Ų) risk inadequate pose stabilization, particularly in flexible binding pockets .

How should researchers handle ionic interactions between potassium ions and protein residues in simulations?

Answer:
Explicitly model potassium ions using non-bonded parameters optimized for polarizable force fields (e.g., AMOEBA). Counterion placement (e.g., near carboxylate groups) must align with experimental electrostatic potential maps. For 2-anilinoacetate derivatives, validate ion-protein distance restraints (e.g., 2.8–3.2 Å for K⁺–O interactions) using quantum mechanical/molecular mechanical (QM/MM) methods .

What statistical criteria are essential for reporting binding free energy data for potassium 2-anilinoacetate?

Answer:
Report mean ΔG values with standard errors (< 0.5 kcal/mol) across ≥3 independent simulations. Use bootstrapping to assess confidence intervals and exclude outliers via Grubbs’ test (α = 0.05). For multi-state systems (e.g., βCD complexes), apply MBAR to combine results from all thermodynamic intermediates .

How do protonation states of 2-anilinoacetate derivatives affect binding affinity calculations?

Answer:
The deprotonated form (2-anilinoacetate⁻) dominates at physiological pH, requiring pKa correction via constant-pH molecular dynamics (CpHMD). Compare ΔG values for protonated vs. deprotonated states to identify pH-dependent binding modes. For potassium salts, ensure charge neutrality by adjusting ion concentrations in simulation buffers .

What are the best practices for replicating potassium 2-anilinoacetate binding studies across different research groups?

Answer:
Adopt standardized protocols for force field parameterization (e.g., GAFF2), water models (TIP3P), and simulation software (OpenMM, GROMACS). Share input files, restraint definitions, and convergence criteria publicly. Cross-validate results using the SAMPL challenge datasets for cyclodextrin-ligand systems .

How can advanced sampling techniques improve the accuracy of potassium 2-anilinoacetate binding simulations?

Answer:
Metadynamics or adaptive biasing force (ABF) methods enhance sampling of rare events (e.g., ligand entry/exit pathways). For multi-pose systems, combine with Markov state models (MSMs) to estimate kinetic parameters (kon/koff). Validate against experimental residence times from stopped-flow assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.